2-(ethylsulfanyl)-6-methyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one
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Overview
Description
2-(ethylsulfanyl)-6-methyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen atoms. This specific compound features an ethylsulfanyl group at the 2-position, a methyl group at the 6-position, and a propyl group at the 3-position of the pyrrolo[3,2-d]pyrimidin-4-one core. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfanyl)-6-methyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one can be achieved through various cyclization processes. The most common methods include [3+3], [4+2], and [5+1] cyclization reactions. These reactions typically involve the use of sulfur-containing reagents and 2-halo derivatives . For example, the alkylation of a precursor compound with methyl iodide followed by alcoholysis with sodium methoxide can lead to the formation of the desired pyrrolo[3,2-d]pyrimidin-4-one derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(ethylsulfanyl)-6-methyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the pyrimidine ring or the substituents.
Substitution: Nucleophilic substitution reactions can occur at the halogenated positions of the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced pyrimidine derivatives, and substituted pyrimidine compounds.
Scientific Research Applications
2-(ethylsulfanyl)-6-methyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in drug development, particularly as an anticancer agent.
Industry: The compound is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 2-(ethylsulfanyl)-6-methyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound targets tyrosine kinases and other signaling pathways involved in cell proliferation and survival . By inhibiting these targets, the compound can induce apoptosis and inhibit tumor growth.
Comparison with Similar Compounds
Similar Compounds
2-thioxopyrimidines: These compounds have a sulfur atom at the 2-position and exhibit similar biological activities.
Thienopyrimidines: These derivatives contain a thiophene ring fused to the pyrimidine core and are known for their anticancer properties.
Pyrazolopyrimidines: These compounds feature a pyrazole ring fused to the pyrimidine core and have diverse pharmacological activities.
Uniqueness
2-(ethylsulfanyl)-6-methyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethylsulfanyl group enhances its reactivity and potential for further functionalization, making it a valuable compound in medicinal chemistry and drug development.
Properties
Molecular Formula |
C12H17N3OS |
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Molecular Weight |
251.35 g/mol |
IUPAC Name |
2-ethylsulfanyl-6-methyl-3-propyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H17N3OS/c1-4-6-15-11(16)10-9(7-8(3)13-10)14-12(15)17-5-2/h7,13H,4-6H2,1-3H3 |
InChI Key |
KKMDCKKUBDZXTI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(N2)C)N=C1SCC |
Origin of Product |
United States |
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